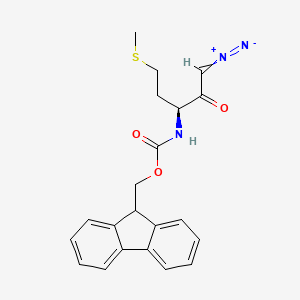
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane is a synthetic organic compound used primarily in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect the amino group of amino acids during peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mildly basic conditions, making it a staple in solid-phase peptide synthesis (SPPS).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane typically involves the following steps:
Protection of the Amino Group: The amino group of L-methionine is protected using the Fmoc group. This is achieved by reacting L-methionine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Formation of Diazomethane: Diazomethane is generated in situ from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) in the presence of a strong base like potassium hydroxide.
Coupling Reaction: The protected L-methionine is then reacted with diazomethane to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the synthesis process.
化学反応の分析
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane undergoes several types of chemical reactions:
Substitution Reactions: The diazomethane moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methionine residue can undergo oxidation to form methionine sulfoxide or methionine sulfone.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products
Substitution: Various substituted methionine derivatives.
Oxidation: Methionine sulfoxide and methionine sulfone.
Deprotection: Free amino acids ready for further coupling in peptide synthesis.
科学的研究の応用
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane is widely used in scientific research, particularly in the fields of:
Chemistry: It is a crucial reagent in the synthesis of peptides and proteins.
Biology: Used in the study of protein structure and function.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale production of synthetic peptides for research and pharmaceutical applications.
作用機序
The primary mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, and its removal is facilitated by nucleophilic attack under basic conditions, releasing the free amino group for subsequent coupling reactions.
類似化合物との比較
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alaninyl-diazomethane
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-diazomethane
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophanyl-diazomethane
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane is unique due to the presence of the methionine residue, which can undergo specific oxidation reactions not possible with other amino acids. This property makes it particularly useful in studying oxidative processes in peptides and proteins.
生物活性
Chemical Structure and Properties
The structure of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane can be represented as follows:
- Molecular Formula : C20H21N3O4S
- Molecular Weight : 393.46 g/mol
Structural Features
- Fmoc Group : The Fmoc group serves as a protective group for the amino acid during peptide synthesis, allowing selective reactions.
- Diazomethane Functionality : This moiety is known for its ability to methylate various nucleophiles, which can enhance the biological activity of the compound.
The biological activity of Fmoc-Met-diazomethane primarily involves its role in peptide synthesis and modification. The diazomethane group allows for the methylation of nucleophilic sites in peptides, which can alter their biological properties and enhance their stability.
Case Studies and Research Findings
-
Peptide Synthesis :
- Fmoc-Met-diazomethane has been utilized in the synthesis of various peptides, demonstrating efficiency in introducing methionine residues into peptide chains. Studies have shown that peptides synthesized with this compound exhibit improved solubility and bioactivity compared to those synthesized without it.
-
Antimicrobial Activity :
- Research has indicated that peptides modified with Fmoc-Met-diazomethane display enhanced antimicrobial properties. For instance, a study reported that a peptide derived from this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.
-
Cancer Research :
- A notable study investigated the effects of Fmoc-Met-diazomethane-modified peptides on cancer cell lines. Results indicated that these peptides could induce apoptosis in certain cancer cells, highlighting their potential as therapeutic agents in oncology.
Comparative Biological Activity
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-5-methylsulfanyl-2-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-28-11-10-19(20(25)12-23-22)24-21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,12,18-19H,10-11,13H2,1H3,(H,24,26)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKPUSJJOYTIRR-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














